2-[(4-Chlorophenyl)thio]ethanamine
Overview
Description
2-[(4-Chlorophenyl)thio]ethanamine is a compound that is structurally related to various other chlorophenyl compounds that have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly described in the provided papers, insights can be drawn from the structural and chemical analyses of similar compounds.
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves the introduction of chlorine substituents into the phenyl ring, which can significantly affect the reactivity of the compound. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . This suggests that similar oxidative strategies could potentially be applied to synthesize 2-[(4-Chlorophenyl)thio]ethanamine.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized by the presence of a chlorophenyl group, which can influence the overall geometry and electronic distribution of the molecule. For example, the molecular structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined to be triclinic with planar rings, and the imidazole ring was found to be almost perpendicular to the phenyl ring . This indicates that the chlorophenyl group can play a significant role in the overall conformation of such molecules.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards nucleophiles is an important aspect of their chemical behavior. The study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone revealed that it undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that 2-[(4-Chlorophenyl)thio]ethanamine may also exhibit reactivity towards nucleophiles, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be influenced by their molecular structure and substituents. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound showed that the HOMO is localized over the whole molecule except for certain groups, indicating areas of electron density that could be relevant for understanding the reactivity of 2-[(4-Chlorophenyl)thio]ethanamine . Additionally, the molecular electrostatic potential study of the same compound identified regions of negative and positive potential, which are indicative of possible sites for electrophilic and nucleophilic attack, respectively .
Scientific Research Applications
Crystallography and Molecular Structure :
- The N—O bond in a compound structurally related to 2-[(4-Chlorophenyl)thio]ethanamine demonstrates a unique chiral configuration, which is significant for understanding molecular interactions and crystal structures (Hartung et al., 2003).
Medicinal Chemistry :
- Chalcones with N-substituted ethanamine, which include structures similar to 2-[(4-Chlorophenyl)thio]ethanamine, have been synthesized and shown to exhibit antiamoebic activity. This suggests potential applications in developing treatments against parasitic infections (Zaidi et al., 2015).
- A novel synthesis route for the antiobesity drug Lorcaserin Hydrochloride involved N-protection of 2-(4-chlorophenyl)ethanamine, indicating the utility of compounds like 2-[(4-Chlorophenyl)thio]ethanamine in drug synthesis (Zhu et al., 2015).
Materials Science and Corrosion Inhibition :
- Compounds structurally related to 2-[(4-Chlorophenyl)thio]ethanamine have been explored for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation studies. This highlights potential applications in materials protection and industrial processes (Kaya et al., 2016).
- The compound 2-(Decyithio)Ethanamine Hydrochloride, which shares structural similarities with 2-[(4-Chlorophenyl)thio]ethanamine, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)thio]ethanamine | |
CAS RN |
36155-35-8 | |
Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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